2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c19-16(13-21-12-14-4-2-1-3-5-14)18-15-6-7-17(15)8-10-20-11-9-17/h1-5,15H,6-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQJXOSSZWAKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CSCC3=CC=CC=C3)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves several steps. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane . This intermediate is then expanded to form 2-oxa-7-azaspiro[3.5]nonane, which is further reacted with benzylsulfanyl and acetamide groups under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like Oxone® in formic acid.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-{7-Oxaspiro[3.5]Nonan-1-yl}Acetamide (BK91413)
- Key Differences : Replaces the benzylsulfanyl group with a 4-bromophenyl substituent.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Arylacetamides
2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide
- Key Differences: Contains a 2-aminophenylsulfanyl group and a 4-methoxyphenyl acetamide terminus.
- Impact : Demonstrated antimicrobial activity, highlighting the role of sulfanyl groups in biological targeting . The methoxy group may improve solubility compared to halogenated analogs .
Physicochemical Properties
Water Solubility
- Methodology : Compounds structurally related to acetamide derivatives (e.g., ’s biphenyl-acetamide) were tested by dissolving 50 mg in 1 mL water, followed by HPLC analysis .
- Hypothesis for Target Compound : The benzylsulfanyl group’s hydrophobicity likely reduces water solubility compared to polar substituents (e.g., methoxy in ) but may enhance lipid bilayer penetration .
Thermal Stability
- Data Gap: No direct melting point data exists for the target compound. However, structurally simpler acetamides (e.g., ’s compound 9) show m.p. ranges of 96–100°C, suggesting moderate thermal stability for the class .
Data Table: Comparative Analysis of Acetamide Derivatives
Research Implications and Gaps
- Synthetic Accessibility : The spirocyclic amine in the target compound and BK91413 may require complex synthetic routes, as reflected in BK91413’s high cost .
- Need for Data : Empirical studies on solubility, stability, and biological activity are critical to validate hypotheses derived from structural analogs .
Biological Activity
2-(Benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide, with the CAS number 2189434-55-5, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural features, including a benzylsulfanyl group and a spirocyclic moiety, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.
- Molecular Formula : C17H23NO2S
- Molecular Weight : 305.43 g/mol
- IUPAC Name : 2-(Benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Biological Activity Overview
The biological activity of 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has been investigated through various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds structurally similar to 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide. For instance, derivatives of benzoxazole have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . While specific data on the compound remains limited, the presence of the benzylsulfanyl group suggests potential efficacy against microbial pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate activity |
Anti-inflammatory Activity
The compound's structure indicates potential anti-inflammatory properties. Compounds with similar spirocyclic structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . The mechanism likely involves modulation of inflammatory mediators through enzyme inhibition.
Analgesic Activity
Analgesic effects have been noted in related compounds that interact with pain pathways by inhibiting COX enzymes and modulating neurotransmitter release . The spirocyclic moiety may enhance bioactivity by improving receptor binding affinity.
Case Studies
While direct case studies specifically involving 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide are sparse, related research provides insights into its potential applications:
- Study on COX Inhibition : A study evaluated various benzothiazole derivatives for their COX inhibitory activity and subsequent analgesic effects in animal models. The results indicated significant pain relief comparable to standard analgesics .
- Antimicrobial Screening : Derivatives similar to those containing the benzylsulfanyl group were screened against various pathogens, demonstrating broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/ml .
Q & A
Q. What are the optimized synthetic routes for 2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 7-oxaspiro[3.5]nonane moiety. Key steps include:
Amide Coupling : Reacting 7-oxaspiro[3.5]nonan-1-amine with a benzylsulfanyl-substituted acetyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, THF solvent) .
Thioether Formation : Introducing the benzylsulfanyl group via nucleophilic substitution, using benzyl mercaptan and a base like triethylamine in anhydrous DCM .
- Critical Conditions :
- Temperature control (0–25°C) to minimize side reactions.
- Solvent polarity adjustments (e.g., DMF for solubility) to enhance reaction efficiency.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
Q. What are the critical stability considerations for handling and storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group .
- Stability Tests :
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days at 4°C and 25°C .
- Avoid prolonged exposure to light or moisture, which may hydrolyze the acetamide bond .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of the benzylsulfanyl and spirocyclic moieties in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites on the spirocyclic ring .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict aggregation tendencies or binding interactions .
- Docking Studies : Map the acetamide group’s hydrogen-bonding potential with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., IC₅₀) with cellular viability tests (MTT assay) to distinguish direct vs. indirect effects .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing benzylsulfanyl with methylthio) and evaluate activity trends .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, adjusting for variables like purity (>95% by HPLC) .
Q. How to design experiments to investigate the regioselectivity of sulfanyl group reactions in this molecule?
- Methodological Answer :
- Competitive Reactions : React the compound with equimolar electrophiles (e.g., methyl iodide vs. benzyl bromide) in DMF at 50°C, then quantify products via GC-MS .
- Kinetic Isotope Effects (KIE) : Substitute sulfur with ³⁴S and measure rate changes to identify transition-state interactions .
- pH-Dependent Studies : Vary reaction pH (4–10) to assess protonation effects on sulfur’s nucleophilicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported for this compound?
- Methodological Answer :
- Standardized Protocols : Re-test solubility using USP methods (e.g., shake-flask technique in pH 7.4 PBS) .
- Purity Verification : Correlate solubility with HPLC-determined purity; impurities like unreacted amine may artificially inflate values .
- Temperature Control : Report solubility at 25°C ± 0.5°C to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
